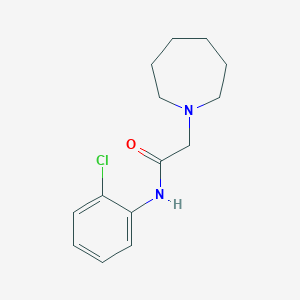
Platycoside E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platycoside E is a platycodigenin-type saponin isolated from the root of Platycodon grandiflorum. It has haemolytic activity and adjuvant potential. This compound promotes the production of the sera OVA-specific IgG2a and IgG2b antibody in the ovalbumin (OVA)-immunized mice .
Synthesis Analysis
The biosynthetic pathway of triterpenoid saponins in Platycodon grandiflorus has been preliminarily explored . A candidate gene encoding an enzyme involved in converting this compound to platycodin D has been identified . The enzyme catalyzed this compound synthesis through the sequential attachment of two β-1,6-linked glucosyl residues to the glucosyl residue at the C3 position of platycodin D .Molecular Structure Analysis
Platycosides, including this compound, consist of a pentacyclic triterpenoid aglycone and two sugar moieties . Notably, this compound, platycodin D, and platycodin D3 have the same nuclear structure as platycodigenin .Chemical Reactions Analysis
The platycoside substrates were hydrolyzed through the following novel hydrolytic pathways: this compound → platycodin D3 → platycodin D → deapiosylated platycodin D → deapiose-xylosylated platycodin D .Physical And Chemical Properties Analysis
The molecular formula of this compound is C69H112O38 and its molecular weight is 1549.6 .Scientific Research Applications
Enzymatic Conversion and Pharmacological Potential :
- Platycosides, including platycoside E, have been studied for their potential in various pharmacological applications, such as improving respiratory diseases when used as food supplements. Researchers have focused on enzymatically converting glycosylated platycosides like this compound to deglycosylated forms to enhance their biological activity. For example, Cytolase PCL5 has shown the ability to convert this compound into deapiose-xylosylated platycodin D, which exhibits higher biological efficacy (Shin et al., 2020). Similarly, the use of food-grade enzymes like Pluszyme 2000P, derived from Aspergillus niger, has been explored for converting this compound into deglucosylated platycodin D suitable for food applications (Shin et al., 2021).
Metabolic Pathways and Structural Analysis :
- The metabolism of platycosides, including this compound, by human intestinal bacteria has been a topic of research, highlighting the importance of understanding their transformation and potential metabolic pathways. Liquid chromatography/mass spectrometry-based analyses have been utilized to propose structures for platycoside metabolites and understand their metabolism (Ha et al., 2010).
Biological Effects and Functional Applications :
- Studies have also delved into the anti-inflammatory and other biological effects of this compound. For instance, research has shown changes in saponin composition, including this compound, after processing under steam and pressure, and investigated their anti-inflammatory effects (Ha et al., 2008). The potential health benefits of platycosides, including their role in cancer, obesity, and Alzheimer's disease, have been highlighted, emphasizing their commercial and health applications (Nyakudya et al., 2014).
Molecular and Genetic Analysis :
- Molecular cloning and functional characterization of genes involved in the conversion of this compound to platycodin D in Platycodon grandiflorus have been conducted. This research provides insights into the biosynthesis and metabolism regulation of triterpenoid saponins in the plant (Su et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
The application of high hydrostatic pressure is a potential method for the economical production of platycosides and enzyme-catalyzed biotransformation of functional saponins . This could lay a foundation for the further development and utilization of Platycodon grandiflorum resources and also provide a theoretical basis for the development of green and organic whitening cosmetics .
Biochemical Analysis
Biochemical Properties
Platycoside E can be enzymatically converted to platycodin D via β-D-glucosidase hydrolysis . This interaction with β-D-glucosidase, an enzyme that breaks down glycosidic bonds, is a key aspect of its biochemical role .
Cellular Effects
Platycodin D is known for its various nutraceutical activities, which could imply potential cellular impacts of this compound .
Molecular Mechanism
The molecular mechanism of this compound largely involves its conversion to platycodin D. This process is facilitated by the enzyme β-D-glucosidase, which hydrolyzes the sugar moieties of this compound, transforming it into platycodin D .
Temporal Effects in Laboratory Settings
Research on the temporal effects of this compound in laboratory settings is limited. Its stability and potential long-term effects on cellular function could be inferred from studies on platycodin D, its derivative .
Metabolic Pathways
This compound is involved in the biosynthetic pathway of platycodin D, with β-D-glucosidase playing a crucial role in this process
properties
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H112O38/c1-25-50(103-57-49(90)51(30(76)18-94-57)104-61-53(91)68(93,23-73)24-98-61)44(85)48(89)58(99-25)105-52-37(78)29(75)17-95-60(52)107-62(92)69-12-11-63(2,3)13-27(69)26-7-8-34-64(4)14-28(74)54(67(21-71,22-72)35(64)9-10-65(34,5)66(26,6)15-36(69)77)106-59-47(88)43(84)40(81)33(102-59)20-97-56-46(87)42(83)39(80)32(101-56)19-96-55-45(86)41(82)38(79)31(16-70)100-55/h7,25,27-61,70-91,93H,8-24H2,1-6H3/t25-,27-,28-,29-,30+,31+,32+,33+,34+,35+,36+,37-,38+,39+,40+,41-,42-,43-,44-,45+,46+,47+,48+,49+,50-,51-,52+,53-,54-,55+,56+,57-,58-,59-,60-,61-,64+,65+,66+,68+,69+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSYJZBVJYXHEK-SNQGWRGYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H112O38 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1549.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B2416593.png)
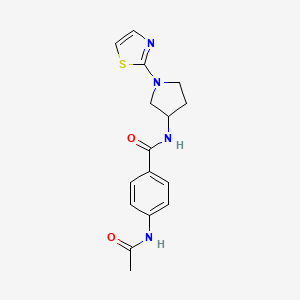
![N-[(2,6-Difluorophenyl)methyl]-2-methoxyacetamide](/img/structure/B2416599.png)
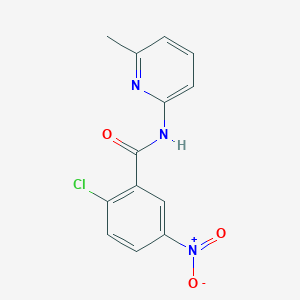

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B2416603.png)
![[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride](/img/structure/B2416604.png)
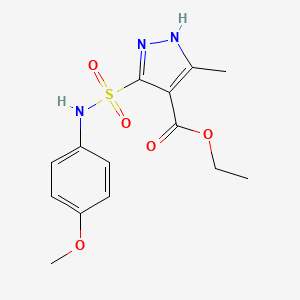
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2416607.png)
![2-(4-Azaspiro[2.5]octan-7-yl)acetamide;hydrochloride](/img/structure/B2416608.png)
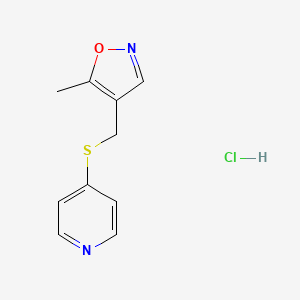
![2-[(4-Fluorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2416611.png)
